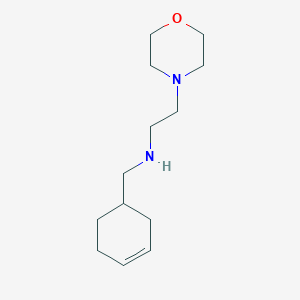
Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine is an organic compound that features a cyclohexene ring, a morpholine ring, and an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine typically involves multi-step organic reactions. One common method starts with the preparation of cyclohex-3-enylmethyl bromide, which is then reacted with 2-(morpholin-4-yl)ethanamine under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexene ring to a cyclohexane ring.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where it can react with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Secondary or tertiary amines.
科学研究应用
Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the morpholine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Cyclohexylmethylamine: Lacks the morpholine ring, making it less versatile in terms of chemical reactivity.
Morpholin-4-yl-ethylamine: Does not have the cyclohexene ring, which limits its structural diversity.
Cyclohex-3-enylmethylamine: Similar structure but lacks the morpholine ring, reducing its potential interactions with biological targets.
Uniqueness
Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine is unique due to the presence of both the cyclohexene and morpholine rings, which provide a combination of hydrophobic and hydrophilic properties
生物活性
Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and related research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C13H24N2O. Its structure features a cyclohexene ring attached to a morpholine moiety, which is known for its ability to interact with various biological targets.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Receptor Modulation : It has been suggested that this compound may act as a modulator of specific receptors, potentially influencing neurotransmitter systems. For instance, its structural similarity to known receptor ligands suggests possible interactions with serotonin or dopamine receptors.
- Apoptosis Induction : A patent (WO2010065824A2) discusses the involvement of compounds similar to this compound in inducing apoptosis in various cancer cell lines, including bladder and breast cancer cells. This indicates potential applications in oncology .
- Anti-inflammatory Properties : Studies have shown that compounds with similar morpholine structures can exhibit anti-inflammatory effects by modulating cannabinoid receptors, particularly CB2 receptors. This suggests that this compound might also possess such properties .
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activities of related compounds, providing insight into the potential efficacy of this compound.
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from commercially available morpholine derivatives and cyclohexene precursors. The synthetic pathway often includes:
- Formation of the Morpholine Ring : Using standard methods for morpholine synthesis.
- Alkylation Reaction : Attaching the cyclohexene moiety through nucleophilic substitution reactions.
- Purification : Employing chromatography techniques to isolate the desired product.
属性
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-2-morpholin-4-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-2-4-13(5-3-1)12-14-6-7-15-8-10-16-11-9-15/h1-2,13-14H,3-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTZZFLHFAMTIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CNCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













